[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
CAS No.:
Cat. No.: VC14552230
Molecular Formula: C21H32O5
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H32O5 |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate |
| Standard InChI | InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3/t15-,17+,20+,21+/m1/s1 |
| Standard InChI Key | ROECGAWNHRGIRN-GWKIZSTFSA-N |
| Isomeric SMILES | CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O |
| Canonical SMILES | CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O |
Introduction
Chemical Structure and Stereochemical Features
The compound belongs to the benzofuran class, a family of heterocyclic organic structures known for their presence in natural products and synthetic pharmaceuticals. Its IUPAC name, [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e] benzofuran-5-yl] hexanoate, reflects its fused bicyclic system, esterified hexanoate side chain, and multiple stereocenters . Key structural attributes include:
Core Benzofuran Skeleton
The hexahydrobenzo[e]benzofuran core consists of a fused furan ring (oxygen-containing heterocycle) and a partially saturated benzene ring. The "hexahydro" designation indicates six hydrogen atoms saturating the bicyclic system, reducing aromaticity and introducing conformational rigidity .
Substituents and Stereochemistry
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9b-Hydroxy Group: A hydroxyl substituent at the 9b position contributes to hydrogen-bonding potential.
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6,6,9a-Trimethyl Groups: Three methyl groups at positions 6, 6, and 9a enhance hydrophobicity and influence stereochemical orientation.
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1-Oxo Group: A ketone at position 1 introduces electrophilic reactivity.
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Hexanoate Ester: A six-carbon ester chain at position 5 modulates solubility and bioavailability.
The stereochemical configuration (5R,5aS,9aS,9bS) is critical for biological activity, as minor alterations in stereochemistry can drastically alter molecular interactions.
Synthesis and Preparation
Limited synthetic details are publicly available, but analogous benzofuran derivatives are typically synthesized via:
Key Synthetic Routes
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Furan Ring Construction: Cyclization of diols or keto-alcohols using acid catalysts.
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Esterification: Reaction of the benzofuran core with hexanoic acid derivatives (e.g., acid chlorides) under basic conditions.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to achieve the desired (5R,5aS,9aS,9bS) configuration .
A hypothetical synthesis pathway is outlined in Table 1.
Table 1: Proposed Synthesis Steps
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | H2SO4, 80°C | Form benzofuran core |
| 2 | Methylation | CH3I, K2CO3, DMF | Introduce methyl groups |
| 3 | Oxidation | PCC, CH2Cl2 | Generate 1-oxo group |
| 4 | Esterification | Hexanoyl chloride, pyridine | Attach hexanoate chain |
| 5 | Chiral Resolution | Chiral HPLC | Isolate (5R,5aS,9aS,9bS) isomer |
Physicochemical Properties
Data from PubChem and VulcanChem reveal discrepancies in molecular formulas, likely due to structural variants or reporting errors (Table 2) .
Table 2: Comparative Physicochemical Data
The VulcanChem entry aligns with the specified compound’s 1-oxo and single hydroxyl groups, suggesting its molecular formula (C21H32O5) is accurate for the (5R,5aS,9aS,9bS) stereoisomer.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks for ester C=O (~1740 cm⁻¹), hydroxyl O-H (~3400 cm⁻¹), and ketone C=O (~1710 cm⁻¹).
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NMR: ¹H NMR would show signals for methyl groups (δ 0.8–1.5), furan protons (δ 5.5–6.5), and ester carbonyl (δ 170–180 ppm in ¹³C NMR) .
Chromatography
Chiral HPLC or SFC would be required to resolve the (5R,5aS,9aS,9bS) isomer from diastereomers.
Applications and Future Directions
Antidiabetic Research
The compound’s structural similarity to patented insulin sensitizers positions it as a candidate for type II diabetes research .
Natural Product Analogues
Benzofurans are prevalent in fungal metabolites; this compound may serve as a synthetic analogue for antimicrobial studies .
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